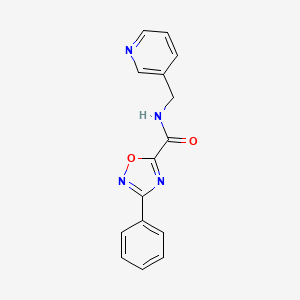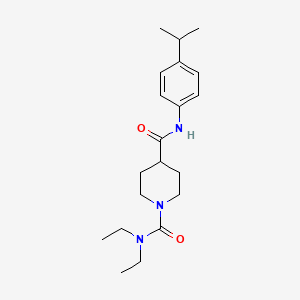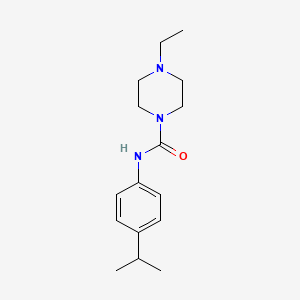
3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has been extensively studied due to its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of specific enzymes or receptors. For example, it has been reported to inhibit the activity of COX-2, which is involved in the production of prostaglandins that play a role in inflammation and pain. It has also been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and cancer progression. In addition, it has been reported to bind to cannabinoid receptors, which are involved in various physiological processes such as pain, appetite, and mood.
Biochemical and Physiological Effects:
3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. It has also been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, it has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments include its broad spectrum of biological activities, its relatively simple synthesis method, and its potential as a lead compound for the development of new drugs. However, its limitations include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide. These include:
1. Further investigation of its mechanism of action and potential targets in various biological systems.
2. Optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties.
3. Evaluation of its potential as a therapeutic agent for various diseases, including infectious diseases, inflammatory disorders, and cancer.
4. Development of new analytical methods for the detection and quantification of this compound in biological samples.
5. Investigation of its potential interactions with other drugs and compounds.
6. Study of its potential as a tool for the elucidation of biological pathways and processes.
In conclusion, 3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential as a therapeutic agent and tool for scientific research.
Métodos De Síntesis
The synthesis of 3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction between 3-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylic acid and phenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-phenyl-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities. It has also been investigated as a potential inhibitor of various enzymes and receptors, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and cannabinoid receptors.
Propiedades
IUPAC Name |
3-phenyl-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-14(17-10-11-5-4-8-16-9-11)15-18-13(19-21-15)12-6-2-1-3-7-12/h1-9H,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXJGSKPZKBHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5331232.png)


![3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5331253.png)
![2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331259.png)
![N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5331263.png)
![5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5331271.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5331279.png)

![2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5331295.png)

![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)
![N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide](/img/structure/B5331336.png)